molecular formula C41H28N6Na4O17S4 B219552 17-Ethynyl-9,17-dihydroxyandrost-4-en-3-one CAS No. 116256-39-4

17-Ethynyl-9,17-dihydroxyandrost-4-en-3-one

Cat. No. B219552
CAS RN: 116256-39-4
M. Wt: 328.4 g/mol
InChI Key: UGLZRWDRJDINHF-HXIANDDZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

17-Ethynyl-9,17-dihydroxyandrost-4-en-3-one, also known as 17-EDHC, is a synthetic steroid that has been widely used in scientific research for its potential therapeutic applications. This compound is a derivative of the natural steroid hormone, testosterone, and has been shown to possess a variety of biochemical and physiological effects. In

Scientific Research Applications

17-Ethynyl-9,17-dihydroxyandrost-4-en-3-one has been used extensively in scientific research for its potential therapeutic applications. This compound has been shown to have anti-inflammatory, anti-cancer, and neuroprotective properties. It has also been investigated for its potential use in the treatment of osteoporosis, male contraception, and as a performance-enhancing drug in sports.

Mechanism of Action

The mechanism of action of 17-Ethynyl-9,17-dihydroxyandrost-4-en-3-one is not fully understood, but it is thought to be similar to that of testosterone. This compound is believed to bind to androgen receptors in the body, which can lead to a variety of physiological responses. It has also been shown to inhibit the activity of certain enzymes, such as aromatase and 5-alpha reductase, which are involved in the metabolism of testosterone.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 17-Ethynyl-9,17-dihydroxyandrost-4-en-3-one are diverse and have been studied extensively in scientific research. This compound has been shown to increase muscle mass and strength, improve bone density, and enhance cognitive function. It has also been shown to have anti-inflammatory and anti-cancer properties, as well as neuroprotective effects.

Advantages and Limitations for Lab Experiments

One of the advantages of using 17-Ethynyl-9,17-dihydroxyandrost-4-en-3-one in lab experiments is its ability to selectively target androgen receptors, which can lead to more specific and controlled results. However, one limitation of this compound is its potential to interact with other hormones and enzymes in the body, which can lead to unintended effects.

Future Directions

There are many potential future directions for the use of 17-Ethynyl-9,17-dihydroxyandrost-4-en-3-one in scientific research. One area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's. It has also been suggested that this compound could be used as a male contraceptive, as it has been shown to suppress sperm production. Additionally, further research is needed to fully understand the mechanism of action and potential therapeutic applications of 17-Ethynyl-9,17-dihydroxyandrost-4-en-3-one.
In conclusion, 17-Ethynyl-9,17-dihydroxyandrost-4-en-3-one is a synthetic steroid that has been widely used in scientific research for its potential therapeutic applications. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. While more research is needed to fully understand the potential of 17-Ethynyl-9,17-dihydroxyandrost-4-en-3-one, it is clear that this compound has many exciting applications in the field of biomedical research.

Synthesis Methods

The synthesis of 17-Ethynyl-9,17-dihydroxyandrost-4-en-3-one involves the modification of testosterone through the addition of an ethynyl group at the 17th carbon position and hydroxylation at the 9th and 17th positions. This modification is typically achieved through the use of chemical reagents and catalysts, such as lithium diisopropylamide (LDA) and copper(II) acetate.

properties

CAS RN

116256-39-4

Product Name

17-Ethynyl-9,17-dihydroxyandrost-4-en-3-one

Molecular Formula

C41H28N6Na4O17S4

Molecular Weight

328.4 g/mol

IUPAC Name

(8S,9R,10S,13S,14S,17R)-17-ethynyl-9,17-dihydroxy-10,13-dimethyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C21H28O3/c1-4-20(23)10-8-16-17-6-5-14-13-15(22)7-9-18(14,2)21(17,24)12-11-19(16,20)3/h1,13,16-17,23-24H,5-12H2,2-3H3/t16-,17-,18-,19-,20-,21+/m0/s1

InChI Key

UGLZRWDRJDINHF-HXIANDDZSA-N

Isomeric SMILES

C[C@]12CC[C@]3([C@H]([C@@H]1CC[C@]2(C#C)O)CCC4=CC(=O)CC[C@@]43C)O

SMILES

CC12CCC3(C(C1CCC2(C#C)O)CCC4=CC(=O)CCC43C)O

Canonical SMILES

CC12CCC3(C(C1CCC2(C#C)O)CCC4=CC(=O)CCC43C)O

synonyms

17-ethynyl-9,17-dihydroxyandrost-4-en-3-one
EtdiOHandrostene-3-one

Origin of Product

United States

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